molecular formula C11H7F7N2O3 B11523904 3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide

Cat. No.: B11523904
M. Wt: 348.17 g/mol
InChI Key: LIBBZWPHSAGAPR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitroaniline and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2-fluoro-5-nitroaniline with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower the activation energy and increase the reaction efficiency.

    Automation: Implementing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: Formation of 3,3,3-trifluoro-N-(2-fluoro-5-aminophenyl)-2-methyl-2-(trifluoromethyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones.

Scientific Research Applications

Chemistry

    Fluorinated Building Block: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Catalysis: Investigated for its potential as a ligand in catalytic reactions due to its electron-withdrawing fluorine atoms.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Labeling: Utilized in biochemical assays for labeling proteins due to its unique fluorine signals in NMR spectroscopy.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanamide: Lacks the nitro and fluoro substituents on the phenyl ring.

    N-(2-Fluoro-5-nitrophenyl)-2-methylpropanamide: Lacks the trifluoromethyl groups.

    3,3,3-Trifluoro-N-(2-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide: Lacks the fluoro substituent on the phenyl ring.

Uniqueness

3,3,3-Trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide is unique due to the combination of multiple fluorine atoms and a nitro group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C11H7F7N2O3

Molecular Weight

348.17 g/mol

IUPAC Name

3,3,3-trifluoro-N-(2-fluoro-5-nitrophenyl)-2-methyl-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C11H7F7N2O3/c1-9(10(13,14)15,11(16,17)18)8(21)19-7-4-5(20(22)23)2-3-6(7)12/h2-4H,1H3,(H,19,21)

InChI Key

LIBBZWPHSAGAPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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